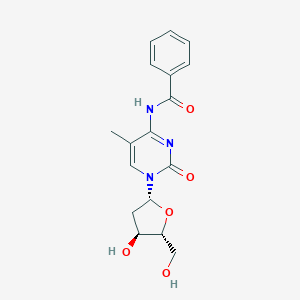

H-ASP-TYR-MET-GLY-TRP-MET-ASP-PHE-NH2

説明

The peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been the subject of various studies due to its biological and chemical significance. This peptide is closely related to sequences found in bioactive peptides, implicating its relevance in molecular biology and pharmaceutical research.

Synthesis Analysis

The synthesis of related peptides has been extensively studied. For instance, the synthesis of Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist, showcases the complexity and precision required in peptide synthesis, highlighting the peptide's potential in therapeutic applications (Briet, Aumelas, & Martinez, 2009).

Molecular Structure Analysis

The molecular structure of peptides including Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been explored through methods like X-ray diffraction and NMR spectroscopy, providing insights into their three-dimensional conformations and the role of specific residues in determining peptide behavior (In, Tani, & Ishida, 2000).

Chemical Reactions and Properties

Peptides of similar structures have been subjected to various chemical reactions, demonstrating their reactivity and interaction with different chemical agents. This includes studies on their binding affinities and reaction mechanisms, essential for understanding their potential biological functions and applications (Amiche et al., 1989).

Physical Properties Analysis

The physical properties of peptides, including their solubility, phase behavior, and stability, are crucial for their practical applications. Research on peptides like Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 helps in understanding these aspects, which are vital for their use in pharmaceutical formulations and biological studies (Knight et al., 1984).

Chemical Properties Analysis

The chemical properties, including the reactivity of amino acid side chains and the peptide backbone, influence the biological activity and stability of peptides. Studies on the interactions of peptides with metal cations, for example, shed light on their chemical properties and potential as ligands in metal complexes (Armentrout, Yang, & Rodgers, 2013).

科学的研究の応用

1. 心房性ナトリウム利尿ペプチド(ANP)分泌の調節 コレシストキニンオクタペプチド(CCK-8)は、単離された拍動ラット心房におけるNOX4–PGC-1α–PPARα/PPARγシグナル伝達の活性化を介してANP分泌を促進することがわかった . ANPは、主に心房筋細胞から分泌される典型的な心臓ホルモンであり、体液の調節、血圧恒常性、抗酸化物質に関与しています .

心血管調節

CCK-8は、新しい心臓ホルモンとして心筋細胞にも見られ、さまざまな心血管調節を引き起こします . これは、ATP感受性カリウムチャネルと高コンダクタンスカルシウム活性化カリウムチャネルの活性化を介して、心房の機械的ダイナミクスに負の変力作用を及ぼします .

海馬グルタミン酸作動性シナプス形成の改善

CCK-8は、老齢マウスにおいてA1反応性アストロサイトの誘導を阻害することにより、海馬グルタミン酸作動性シナプス形成と術後認知を改善することが示されています . これは、CCK-8が、老年外科患者における一般的な術後合併症である遅発性神経認知機能回復(dNCR)の治療薬として使用できる可能性があることを示しています .

ミクログリア活性化の抑制

CCK-8の投与は、脳と脊髄全体に見られるグリア細胞の一種であるミクログリアの活性化を抑制することがわかった .

5. A1反応性アストロサイト誘導の阻害 CCK-8は、損傷に応答して反応性となるアストロサイトの亜型であるA1反応性アストロサイトの誘導を阻害することが示されています .

神経認知機能回復の調節

CCK-8は、手術後の遅発性神経認知機能回復(dNCR)のある老齢マウスにおいて、神経認知機能回復を促進します . これは、CCK-8が、手術後の老年患者における認知機能の改善に役立つ可能性があることを示唆しています<a aria-label="2: 6. 神経認知機能回復の調節 CCK-8は、手術後の遅発性神経認知機能回復(dNCR)のある老齢マウスにおいて、神経認知機能回復を促進します2" data-citationid="4f224958-4993-c695-a98a-2cab794f1465-32" h="ID=SERP,5015.1" href="https://onlinelibrary.wiley

作用機序

Target of Action

The primary target of Cholecystokinin Octapeptide, desulfated, also known as CCK(26-33) Desulfated, is the Cholecystokinin Receptor (CCKR) . This receptor is a G-protein coupled receptor located in the gastrointestinal system and the central nervous system .

Mode of Action

CCK(26-33) Desulfated interacts with its target, the CCKR, to stimulate various physiological responses. It acts as an agonist at the receptor, meaning it binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to the physiological responses associated with CCK, such as the release of digestive enzymes and the contraction of the gallbladder .

Biochemical Pathways

Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively . These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The activation of the CCKR by CCK(26-33) Desulfated leads to several molecular and cellular effects. These include the release of digestive enzymes from the pancreas, contraction of the gallbladder, slowing of gastric emptying, and induction of satiety . These effects facilitate digestion and regulate food intake .

Action Environment

The action, efficacy, and stability of CCK(26-33) Desulfated can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the release of CCK, thereby potentiating its effects . Additionally, the stability of CCK(26-33) Desulfated can be affected by pH and temperature, with extreme conditions potentially leading to degradation of the peptide .

生化学分析

Biochemical Properties

Cholecystokinin Octapeptide, desulfated, interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts both as a hormone and a neurotransmitter and is found in the gastrointestinal (GI) system and the central nervous system . It is a satiety peptide that inhibits food intake .

Cellular Effects

Cholecystokinin Octapeptide, desulfated, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQINQYMGNCII-YRVFCXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H62N10O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。